molecular formula C6H11NO4S B8487230 N-(1-Carboxyethyl)-L-cysteine CAS No. 393830-11-0

N-(1-Carboxyethyl)-L-cysteine

Cat. No.: B8487230
CAS No.: 393830-11-0
M. Wt: 193.22 g/mol
InChI Key: KNNXVLVGGVMKOY-BKLSDQPFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Carboxyethyl)-L-cysteine is a non-proteinogenic, sulfur-containing amino acid of interest in biochemical research. While its structural analog, S-(2-Carboxyethyl)-L-cysteine, is known to be present in legumes and function as a biological marker for exposure to compounds like acrylamide , research into the N-substituted variant explores its unique properties. Studies on related cysteine derivatives have shown potential to activate cellular antioxidant pathways, such as the Nrf2 pathway, suggesting a role in the investigation of oxidative stress responses . Like its homolog S-carboxymethyl-L-cysteine (a mucolytic drug), research into this compound family focuses on their cytoprotective potential and ability to modulate the effects of heavy metals and other cytotoxic agents in vitro . This product is intended for research purposes only and is not approved for use in humans or as a drug.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

393830-11-0

Molecular Formula

C6H11NO4S

Molecular Weight

193.22 g/mol

IUPAC Name

(2R)-2-(1-carboxyethylamino)-3-sulfanylpropanoic acid

InChI

InChI=1S/C6H11NO4S/c1-3(5(8)9)7-4(2-12)6(10)11/h3-4,7,12H,2H2,1H3,(H,8,9)(H,10,11)/t3?,4-/m0/s1

InChI Key

KNNXVLVGGVMKOY-BKLSDQPFSA-N

Isomeric SMILES

CC(C(=O)O)N[C@@H](CS)C(=O)O

Canonical SMILES

CC(C(=O)O)NC(CS)C(=O)O

Origin of Product

United States

Biosynthesis and Metabolic Pathways Involving Carboxyethylated Cysteine

Endogenous Formation Pathways of Carboxyethylated Cysteine Derivatives

Carboxyethylated cysteine derivatives can be generated within the body through both non-enzymatic reactions and as byproducts of detoxification processes.

Advanced Glycation End-products (AGEs) are a diverse group of compounds formed through non-enzymatic reactions between reducing sugars and the free amino groups of proteins, lipids, or nucleic acids. nih.gov This process, known as the Maillard reaction, contributes to the aging of tissues and is implicated in the pathology of various diseases, particularly diabetes. researchgate.netfrontiersin.org

During the Maillard reaction, reactive dicarbonyl compounds like methylglyoxal (B44143) (MGO) and glyoxal (B1671930) (GO) are generated as intermediates. nih.govfrontiersin.org These highly reactive molecules can modify proteins. Specifically, methylglyoxal reacts with the sulfhydryl group of cysteine residues in proteins to form S-(1-Carboxyethyl)-L-cysteine (CEC). nih.govresearchgate.net The formation of CEC and a related compound, S-carboxymethyl-cysteine (CMC) from glyoxal, represents a significant modification of proteins that can alter their structure and function. researchgate.net

Research has shown that plasma levels of both CMC and CEC are significantly elevated in patients with diabetes mellitus compared to healthy individuals. nih.gov Furthermore, a positive correlation has been established between the levels of these cysteine-based AGEs and the albumin-creatinine ratio, a key indicator of diabetic nephropathy. nih.gov This suggests that the formation of S-(1-Carboxyethyl)-L-cysteine on proteins may be directly involved in the etiology of diabetic complications. nih.govresearchgate.net

ParameterPatients with DiabetesControl Group
Mean Plasma CEC (µg/L)521.47 ± 239.13262.85 ± 132.02
Mean Plasma CMC (µg/L)55.73 ± 29.4324.25 ± 10.26
Data derived from a study on patients with type 1 and 2 diabetes. nih.gov

S-(2-Carboxyethyl)-L-cysteine (β-CEC) is a non-proteinogenic amino acid that can be formed in humans as a result of exposure to the environmental and dietary contaminants acrylamide (B121943) and acrylonitrile (B1666552). nih.gov Acrylamide is found in various fried and baked foods, while acrylonitrile is used in industrial processes. nih.govresearchgate.net

The primary detoxification pathway for these compounds in mammals involves conjugation with glutathione (B108866) (GSH), a critical endogenous antioxidant. nih.gov This reaction, which is a Michael addition, results in the formation of a glutathione conjugate. This conjugate is then sequentially broken down, ultimately yielding β-CEC, which can be detected in the urine. nih.govresearchgate.net The presence of β-CEC in urine is therefore used as a biomarker for exposure to acrylamide. nih.gov In laboratory animals, β-CEC has also been identified as a major adduct formed between liver proteins and acrylonitrile. nih.gov

The final step in the detoxification of many xenobiotics via the glutathione pathway is the formation of mercapturic acids, which are N-acetylated cysteine conjugates. These compounds are typically water-soluble and readily excreted in the urine. vu.nlnih.gov

In the case of acrylamide metabolism, after conjugation with glutathione and subsequent breakdown, the resulting cysteine conjugate is further metabolized. This process leads to the formation of several mercapturic acids. The primary mercapturic acid metabolite of acrylamide is N-acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA). researchgate.netnih.gov Further oxidative metabolism of acrylamide to its epoxide, glycidamide, leads to the formation of other mercapturic acids, including N-acetyl-S-(2-carbamoyl-2-hydroxy-ethyl)-L-cysteine (GAMA) and N-acetyl-S-(1-carbamoyl-2-hydroxy-ethyl)-L-cysteine (iso-GAMA). nih.govspringermedizin.de Following ingestion of acrylamide, these mercapturic acids account for a significant portion of the eliminated dose. nih.gov While N-acetyl-S-(2-carboxyethyl)-L-cysteine is a known organic compound, its specific role as a major xenobiotic metabolite in mammalian systems is less prominently documented in comparison to the aforementioned acrylamide derivatives. hmdb.ca

Acrylamide MetabolitePercentage of Eliminated Dose (Approx.)
AAMA + GAMA + iso-GAMA57%
Data from a human study involving oral administration of acrylamide. nih.gov

Enzymatic and Non-Enzymatic Mechanisms of Formation

The formation of carboxyethylated cysteine derivatives involves both enzymatic and non-enzymatic pathways.

Non-Enzymatic Formation: The generation of S-(1-Carboxyethyl)-L-cysteine as an advanced glycation end-product is a prime example of a non-enzymatic process. nih.gov It occurs through the Maillard reaction, where the reactive dicarbonyl compound methylglyoxal directly modifies the sulfhydryl group of cysteine residues without the involvement of an enzyme. researchgate.net

Enzymatic Formation: The detoxification of compounds like acrylamide and acrylonitrile leading to S-(2-Carboxyethyl)-L-cysteine is an enzyme-mediated process. The initial and crucial step is the conjugation of the xenobiotic with glutathione, a reaction catalyzed by glutathione S-transferases (GSTs). nih.gov Subsequent enzymatic steps cleave the glutamate (B1630785) and glycine (B1666218) residues from the glutathione conjugate, and a final N-acetylation step, catalyzed by N-acetyltransferases, produces the mercapturic acid for excretion.

More recently, a specific enzymatic pathway for cysteine carboxyethylation has been identified. Research has shown that the enzyme cystathionine (B15957) β-synthase (CBS) can catalyze the 2-carboxyethylation of cysteine residues on proteins, using 3-hydroxypropionate (B73278) (3-HPA) as the donor of the carboxyethyl group. nih.gov This discovery points to a regulated, enzymatic mechanism for this specific post-translational modification, which has been linked to autoimmune conditions. nih.gov

Catabolism and Turnover of Carboxyethylated Cysteine Derivatives

Cysteine dioxygenase (CDO) is a key enzyme in the catabolism of L-cysteine. wikipedia.orgnih.gov This non-heme iron enzyme catalyzes the irreversible oxidation of L-cysteine to cysteine sulfinic acid (also known as cysteine sulfinate). rsc.orgnih.gov This reaction is the first major step in the primary pathway for cysteine degradation in mammals. wikipedia.orgrsc.org

The activity of CDO is tightly regulated by the concentration of cysteine itself. wikipedia.org When cysteine levels are high, CDO is stabilized and its rate of degradation is reduced, leading to increased enzyme activity and enhanced cysteine catabolism. nih.gov This prevents the accumulation of cysteine to potentially toxic levels. wikipedia.org

Cysteine sulfinic acid, the product of the CDO reaction, can be further metabolized through two main pathways:

Taurine Synthesis: It can be decarboxylated to hypotaurine, which is then oxidized to taurine. nih.gov

Sulfate Production: It can be transaminated to β-sulfinylpyruvate, which spontaneously decomposes to pyruvate (B1213749) and sulfite (B76179). The sulfite is then oxidized to sulfate. nih.gov

By controlling the intracellular concentration of cysteine, CDO indirectly influences the availability of cysteine for processes like glutathione synthesis and the formation of carboxyethylated derivatives through detoxification pathways. physiology.org A disruption in CDO activity can lead to elevated cysteine levels, which may, in turn, affect the rate of its conjugation with xenobiotics or its participation in other metabolic pathways. physiology.org

EnzymeSubstrateProductKey Function
Cysteine Dioxygenase (CDO)L-CysteineCysteine Sulfinic AcidFirst major step in cysteine catabolism. wikipedia.orgrsc.org
Glutathione S-Transferases (GSTs)Glutathione + Xenobiotic (e.g., Acrylamide)Glutathione ConjugateDetoxification of electrophilic compounds. nih.gov
Cystathionine β-synthase (CBS)Cysteine residue + 3-HydroxypropionateS-(2-carboxyethyl)cysteine residueCatalyzes protein carboxyethylation. nih.gov

Interplay with General L-Cysteine Biosynthesis and Transsulfuration Pathways

N-(1-Carboxyethyl)-L-cysteine and its isomers are not direct intermediates in the primary de novo synthesis of L-cysteine in mammals. Instead, their presence and metabolism are intricately linked to the general L-cysteine pool and the central pathway responsible for its synthesis: the transsulfuration pathway. This interplay primarily revolves around the cellular response to the formation of cysteine adducts and the subsequent demand placed on cysteine homeostasis.

The sole route for de novo L-cysteine biosynthesis in mammals is the transsulfuration pathway. nih.gov This metabolic sequence facilitates the transfer of a sulfur atom from methionine to serine, ultimately yielding cysteine. nih.gov The pathway begins with the conversion of dietary methionine to homocysteine. wikipedia.org Homocysteine then enters the transsulfuration pathway, where two key pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes are crucial for its conversion to cysteine. nih.govwikipedia.org

First, cystathionine β-synthase (CBS) catalyzes the condensation of homocysteine and serine to form cystathionine. nih.govresearchgate.net Subsequently, cystathionine γ-lyase (CTH), also known as cystathionase, cleaves cystathionine to produce L-cysteine, α-ketobutyrate, and ammonia. nih.gov This pathway is fundamental for maintaining the cellular cysteine supply required for the synthesis of proteins and other vital sulfur-containing biomolecules. nih.gov

The formation of carboxyethylated cysteine derivatives, such as S-(2-Carboxyethyl)-L-cysteine, often occurs as a result of detoxification processes. For instance, exposure to environmental or dietary compounds like acrylamide can lead to its conjugation with glutathione. nih.gov This reaction is a key detoxification mechanism that results in the formation of a tripeptide containing S-(2-Carboxyethyl)-L-cysteine. nih.gov

This detoxification process directly consumes glutathione, a tripeptide synthesized from glutamate, cysteine, and glycine. The depletion of the glutathione pool creates an increased demand for its rate-limiting precursor, L-cysteine. researchgate.net To compensate for this increased consumption and restore homeostasis, the cell must replenish its cysteine supply. This triggers an upregulation of the transsulfuration pathway to synthesize more cysteine de novo from methionine. nih.govresearchgate.net Therefore, the formation of carboxyethylated cysteine adducts acts as a signal for the activation of the transsulfuration pathway, demonstrating a clear metabolic interplay. The body's need to process these adducts directly influences the flux through the primary L-cysteine synthesis route.

Research has shown that S-(2-Carboxyethyl)-L-cysteine can induce amino acid stress signaling, which can be modulated by the availability of cysteine and methionine, further highlighting the close relationship between this compound and the core pathways of sulfur-containing amino acid metabolism. nih.gov

Table 1: Key Enzymes of the Transsulfuration Pathway

Enzyme Abbreviation Function Precursor(s) Product(s)
Cystathionine β-synthase CBS Condenses homocysteine and serine to form cystathionine. nih.govresearchgate.net Homocysteine, Serine Cystathionine
Cystathionine γ-lyase CTH / CSE Cleaves cystathionine to produce L-cysteine. nih.govresearchgate.net Cystathionine L-Cysteine, α-ketobutyrate, Ammonia

Table 2: Interplay Between Carboxyethyl-Cysteine Formation and Cysteine Metabolism

Event Metabolic Consequence Key Pathway Involved
Exposure to precursors (e.g., acrylamide) Formation of S-(2-Carboxyethyl)-L-cysteine adducts with glutathione. nih.gov Detoxification / Glutathione Conjugation
Formation of adducts Depletion of the cellular glutathione pool. Glutathione Metabolism
Glutathione depletion Increased demand for the precursor L-cysteine. researchgate.net Glutathione Synthesis
Increased L-cysteine demand Upregulation of de novo L-cysteine synthesis. nih.gov Transsulfuration Pathway

Biological Roles and Functional Implications of Carboxyethylated Cysteine Derivatives

Participation in Cellular Detoxification Processes

The detoxification of xenobiotics and endogenous toxic compounds is a critical cellular function, and cysteine derivatives are known to play a role in these pathways.

While direct evidence for N-(1-Carboxyethyl)-L-cysteine's involvement in glutathione-dependent detoxification is not extensively documented, the metabolic pathways of related compounds suggest a potential connection. For instance, the formation of S-(2-Carboxyethyl)-L-cysteine (β-CEC) in humans has been linked to exposure to environmental compounds like acrylamide (B121943). The detoxification of acrylamide is proposed to occur through its conjugation with glutathione (B108866), a key cellular antioxidant, which can lead to the formation of β-CEC. nih.govmdpi.com This suggests that carboxyethylated cysteine derivatives can be products of glutathione-mediated detoxification pathways. The availability of cysteine, a precursor for glutathione synthesis, is crucial for maintaining cellular detoxification capacity. nih.gov

Influence on Cellular Redox Homeostasis

Cellular redox homeostasis is the tightly regulated balance between oxidizing and reducing equivalents, which is essential for normal cellular function. Cysteine derivatives are pivotal in maintaining this balance.

Research on S-(2-Carboxyethyl)-L-cysteine (β-CEC) has demonstrated its contribution to antioxidant defense. In vitro studies have shown that β-CEC can activate the antioxidant Nrf2 pathway. nih.govresearchgate.netnih.gov The Nrf2 pathway is a primary regulator of the expression of numerous antioxidant and detoxification genes, playing a crucial role in protecting cells from oxidative stress.

Furthermore, β-CEC has exhibited direct antioxidant activities. In a copper-dependent oxidative DNA degradation assay, β-CEC was shown to have a protective effect. nih.govresearchgate.net Its antioxidant potential is comparable to its homolog, S-carboxymethyl-l-cysteine (carbocisteine), a clinically used antioxidant. nih.gov However, in a direct hydrogen peroxide scavenging assay, β-CEC was found to be a weaker antioxidant compared to potent antioxidants like glutathione and N-acetylcysteine. nih.gov

Table 1: Comparative Hydrogen Peroxide Scavenging Activity

Compound (1 mM)% H₂O₂ Depleted (after 30 min)
Glutathione90%
N-acetylcysteine60%
S-(2-Carboxyethyl)-L-cysteine (β-CEC)~10%
S-(2-Carboxyethyl)-L-cysteine sulfoxide (B87167) (β-CECO)No significant reduction
S-carboxymethyl-l-cysteine (CMC)No significant reduction

This table is based on data from an in vitro assay and illustrates the relative direct scavenging activity of various cysteine derivatives against hydrogen peroxide. nih.gov

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. While essential for cell signaling at low concentrations, excessive ROS can lead to oxidative stress and cellular damage. Cysteine residues in proteins are primary targets for modification by ROS, which can alter protein function and signaling pathways. mdpi.com

The antioxidant activities of cysteine derivatives like β-CEC contribute to the modulation of ROS levels. By activating the Nrf2 pathway, β-CEC can enhance the cell's capacity to neutralize ROS through the upregulation of antioxidant enzymes. nih.govresearchgate.netnih.gov While direct studies on the specific effects of this compound on ROS modulation are lacking, the behavior of its isomer suggests a potential role in mitigating oxidative stress by influencing ROS homeostasis.

Modulation of Cellular Stress Responses

Cells have evolved intricate stress response pathways to cope with various insults, including oxidative stress and exposure to toxins.

S-(2-Carboxyethyl)-L-cysteine (β-CEC) has been shown to act as a mild activator of cytoprotective pathways. nih.govresearchgate.netnih.gov In studies using renal tubular epithelial cells, β-CEC was not acutely cytotoxic but instead induced protective mechanisms. nih.govresearchgate.net A key finding is its ability to activate the Nrf2 antioxidant pathway, a central regulator of cellular defense against oxidative and electrophilic stress. nih.govresearchgate.netnih.gov

Furthermore, research indicates that β-CEC can inhibit the cytotoxic stress induced by certain therapeutic agents and environmental toxins. For example, it has been shown to protect against the cytotoxicity of cisplatin, oxaliplatin, and copper oxide nanoparticles. nih.govresearchgate.net This protective effect underscores its potential role in modulating cellular responses to specific stressors.

Table 2: Effects of β-CEC on Cytotoxicity of Various Agents

AgentEffect of β-CEC Co-treatment
ArsenicEnhanced cytotoxic effects
CadmiumEnhanced cytotoxic effects
LeadEnhanced cytotoxic effects
MercuryEnhanced cytotoxic effects
CisplatinInhibited cytotoxic stress
OxaliplatinInhibited cytotoxic stress
CuO nanoparticlesInhibited cytotoxic stress

This table summarizes the observed modulatory effects of S-(2-Carboxyethyl)-L-cysteine (β-CEC) on the cytotoxicity of various heavy metals and platinum-based drugs in vitro. nih.govresearchgate.net

Amino Acid Stress Signaling Modulated by S-(2-Carboxyethyl)-L-cysteine (β-CEC)

S-(2-Carboxyethyl)-L-cysteine (β-CEC) is a naturally occurring, non-proteinogenic amino acid found in various plants, particularly legumes. nih.gov It can also be formed in the human body following exposure to environmental compounds like acrylamide or acrylonitrile (B1666552). nih.govresearchgate.net Research into its biological effects has revealed a specific role in modulating cellular stress pathways related to amino acid homeostasis.

In vitro studies using renal tubular epithelial cells (RTECs) have demonstrated that β-CEC is an inducer of the amino acid stress signaling pathway. nih.govresearchgate.netnih.gov This response is specific to β-CEC, as its oxidized metabolite, S-(2-carboxyethyl)-L-cysteine sulfoxide (β-CECO), does not trigger the same signaling cascade. nih.govresearchgate.net The induction of this stress response is separate from another of β-CEC's functions, which is the activation of the antioxidant Nrf2 pathway. nih.govnih.gov

Interestingly, the amino acid stress signaling initiated by β-CEC can be tempered by the presence of other amino acids. nih.govresearchgate.net The introduction of cysteine, methionine, histidine, or tryptophan was found to moderate the stress response in RTECs. nih.govresearchgate.netnih.gov This suggests a competitive or regulatory interaction within the cellular mechanisms that sense amino acid levels. The functional activities of β-CEC in these pathways show a strong resemblance to its homolog, S-carboxymethyl-L-cysteine (CMC or carbocisteine), a compound used clinically as a mucolytic and antioxidant agent. nih.gov

Table 1: Moderation of β-CEC-Induced Amino Acid Stress Signaling in Renal Tubular Epithelial Cells

Modulating Amino Acid Effect on β-CEC-Induced Stress Signaling Reference
Cysteine Moderates/Reduces the stress response nih.gov, researchgate.net, nih.gov
Methionine Moderates/Reduces the stress response nih.gov, researchgate.net, nih.gov
Histidine Moderates/Reduces the stress response nih.gov, researchgate.net, nih.gov
Tryptophan Moderates/Reduces the stress response nih.gov, researchgate.net, nih.gov
S-(2-carboxyethyl)-L-cysteine sulfoxide (β-CECO) Does not induce amino acid stress signaling nih.gov, researchgate.net

Table 2: Research Findings on S-(2-Carboxyethyl)-L-cysteine (β-CEC)

Research Model Key Findings Reference
In Vitro (Renal Tubular Epithelial Cells) Induces amino acid stress signaling. nih.gov, researchgate.net, nih.gov
Activates the antioxidant Nrf2 pathway. nih.gov, nih.gov
Effects are similar to S-carboxymethyl-L-cysteine (CMC). nih.gov
In Vivo (Rats) Negatively affects casein protein utilization. chemsrc.com, medchemexpress.com
Suppresses methionine-induced growth rate. chemsrc.com, medchemexpress.com
Has a negative effect on plasma amino acid levels. chemsrc.com, medchemexpress.com
Significantly increases plasma urea (B33335) level. chemsrc.com, medchemexpress.com

Molecular Interactions with Biomolecules

Adduct Formation with Proteins and Peptides

The chemical structure of N-(1-Carboxyethyl)-L-cysteine (CEC) features a reactive thiol group derived from its parent amino acid, L-cysteine. This nucleophilic thiol is a primary site for covalent modifications, leading to the formation of stable adducts with other biomolecules, particularly proteins. These reactions are often implicated in the broader context of non-enzymatic post-translational modifications.

Glycation is a non-enzymatic reaction between reducing sugars or related dicarbonyl compounds and the amino, thiol, or guanidinium (B1211019) groups of proteins, lipids, or nucleic acids. This process leads to the formation of a heterogeneous group of compounds known as Advanced Glycation Endproducts (AGEs). The formation of S-(1-Carboxyethyl)-L-cysteine (CEC) protein adducts is a specific outcome of glycation involving the reaction of the cysteine thiol group with the reactive dicarbonyl species, methylglyoxal (B44143) (MGO).

The thiol group of cysteine is a potent nucleophile, making it a prime target for electrophilic compounds like MGO. nih.gov The reaction proceeds via a hemithioacetal intermediate, which then undergoes rearrangement and oxidation to form the stable CEC adduct. nih.gov This process effectively caps (B75204) the reactive thiol group, preventing it from participating in its normal biological functions, such as disulfide bond formation or antioxidant activities.

Interestingly, the presence of cysteine residues can also catalytically promote the glycation of other nearby amino acid residues. Studies have shown that a proximal cysteine thiol can facilitate the formation of Nε-(carboxyethyl)lysine (CEL) on lysine (B10760008) residues. nih.gov The proposed mechanism involves the formation of a transient hemithioacetal between the cysteine thiol and MGO. This intermediate then facilitates the transfer of the carboxyethyl group to the ε-amino group of a nearby lysine residue. nih.gov This highlights a dual role for cysteine in glycation: as a direct target for adduct formation and as a facilitator of modifications on other residues.

ReactantTarget ResidueResulting AdductSignificance
Methylglyoxal (MGO)Cysteine (Thiol Group)S-(1-Carboxyethyl)-L-cysteine (CEC)Direct modification, loss of thiol reactivity.
Methylglyoxal (MGO)Lysine (ε-Amino Group)Nε-(carboxyethyl)lysine (CEL)Formation can be promoted by a proximal cysteine residue. nih.gov

Beyond simple adduct formation at a single amino acid site, reactive intermediates like methylglyoxal (MGO) can mediate the formation of covalent crosslinks between different amino acid residues within or between protein chains. One such mechanism involves the reaction of MGO with a pair of proximal cysteine (containing a thiol group) and arginine (containing a guanidine (B92328) group) residues.

This reaction leads to the formation of a stable, cyclic structure known as a mercaptomethylimidazole crosslink (MICA). The formation of MICA crosslinks has been demonstrated to occur between endogenous thiol- and guanidine-containing metabolites and also within proteins where cysteine and arginine residues are spatially close. The reaction is thought to proceed through the initial formation of an adduct with one residue, which then reacts with the second residue to form the stable crosslink. Such crosslinking can have profound effects on protein structure and function by introducing rigid constraints and potentially trapping proteins in specific conformations.

Impact on Protein Structure and Function

The covalent modification of cysteine residues to form CEC adducts can significantly alter the structure and, consequently, the function of proteins. The introduction of a carboxyethyl group to the cysteine side chain adds both bulk and a negative charge, which can disrupt local protein architecture and interactions.

While direct structural studies on proteins specifically modified with CEC are limited, research on the closely related modification, Nε-(carboxyethyl)lysine (CEL), on the protein α-synuclein provides valuable insights. In one study, homogeneous glycation of α-synuclein with CEL resulted in a more extended conformation of the protein's N-terminal domain. nih.gov This structural change was attributed to the loss of transient long-range contacts between the N- and C-terminal regions of the protein. nih.gov Furthermore, the CEL modification increased the heterogeneity of the conformational population and, notably, inhibited the aggregation of α-synuclein into amyloid fibrils. nih.gov

These findings suggest that carboxyethylation, whether on a cysteine or lysine residue, can induce significant conformational changes. For a protein modified with CEC, the potential impacts could include:

Disruption of Disulfide Bonds: If the modified cysteine was involved in a disulfide bridge, its conversion to CEC would prevent this crucial structural linkage, potentially leading to protein unfolding and instability.

Alteration of Active Sites: Cysteine residues are often found in the active sites of enzymes, where their thiol group participates directly in catalysis. dundee.ac.uk Formation of a CEC adduct would block this functionality, leading to enzyme inhibition.

Changes in Protein-Protein Interactions: The introduction of a new charged group could alter the electrostatic surface of a protein, affecting its ability to interact with other proteins or biomolecules.

Structural ImpactFunctional ConsequenceExample/Mechanism
Disruption of local conformationAltered protein folding and stabilityIntroduction of charged carboxyethyl group can disrupt hydrophobic cores or hydrogen bonding networks.
Prevention of disulfide bond formationLoss of tertiary and quaternary structureThe thiol group is blocked by the carboxyethyl modification.
Modification of enzyme active sitesInhibition of catalytic activityThe catalytic cysteine thiol is rendered non-functional. dundee.ac.uk
Altered surface chargeModified protein-protein or protein-ligand interactionsThe added negative charge can repel negatively charged partners or attract positively charged ones.

Interaction with Specific Amino Acid Transporters and Enzymes

Given its structural similarity to the endogenous amino acid L-cysteine, this compound may interact with biological machinery designed to recognize and process small amino acids, such as membrane transporters and enzymes.

Studies on L-cysteine transport have identified several systems responsible for its uptake into cells. High-affinity, sodium-dependent glutamate (B1630785) transporters, including EAAC1, GLAST, and GLT1, have been shown to transport L-cystine (the oxidized dimer of cysteine) and, to a lesser extent, L-cysteine itself. nih.gov The neuronal subtype EAAT3 (also known as EAAC1) transports L-cysteine with a notable affinity. nih.gov Additionally, the Alanine-Serine-Cysteine (ASC) transport system is a major mediator of L-cysteine uptake in several cell types. nih.govresearchgate.net It is plausible that CEC, as a cysteine analogue, could be a substrate or an inhibitor for these transporters, potentially competing with natural amino acids for uptake.

Furthermore, cysteine derivatives have been shown to inhibit specific enzymes. For instance, the homolog S-(2-Carboxyethyl)-l-cysteine has been found to inhibit mammalian cystathionine (B15957) γ-lyase, an enzyme involved in the biosynthesis of hydrogen sulfide (B99878). nih.gov This suggests that CEC could potentially act as an inhibitor for enzymes that have cysteine or related molecules as substrates. Covalent modification of a catalytic cysteine residue within an enzyme's active site is a known mechanism of irreversible inhibition. dundee.ac.uk

Biospecific Chemistry Applications Utilizing Cysteine Reactivity

The high nucleophilicity and reactivity of the cysteine thiol group, which underlies the formation of CEC adducts, is also a feature that is widely exploited in the field of biospecific chemistry and bioconjugation. nih.gov This field focuses on creating stable, covalent links between biomolecules and other molecules, such as fluorescent dyes, drugs, or purification tags.

Cysteine is an ideal target for such modifications because of its relatively low abundance in proteins and the unique reactivity of its thiol group. nih.gov A variety of chemical reagents have been developed to react specifically with cysteine residues under physiological conditions. While this compound itself is the product of a reaction with the cysteine thiol, the principles of this reactivity are central to its formation and to its utility as a biomarker.

The detection of CEC adducts in biological samples, for example, serves as a biospecific application. Elevated levels of CEC on proteins like albumin can be used as a biomarker for increased glycation and carbonyl stress, which are associated with conditions like diabetes. This application relies on the specific chemical reaction between methylglyoxal and cysteine to produce a measurable marker of a particular physiological or pathological state.

Moreover, the general strategies for cysteine modification are highly relevant. Methods like native chemical ligation or reactions with maleimides and vinylheteroarenes specifically target the cysteine thiol to build larger, more complex biomolecular constructs, such as antibody-drug conjugates. nih.govrsc.orgnih.gov The chemistry that leads to the formation of CEC adducts in a biological setting is, therefore, the same chemistry that is harnessed in a controlled manner for advanced biotechnological applications.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation

Chromatography is a fundamental technique for separating complex mixtures. Various chromatographic methods have been developed and optimized for the analysis of S-carboxyalkylcysteines and related advanced glycation end-products (AGEs).

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of S-Carboxymethyl-L-cysteine (SCMC), a compound structurally related to N-(1-Carboxyethyl)-L-cysteine. Several HPLC methods have been established, often employing reversed-phase or ion-exchange chromatography.

A simple reversed-phase HPLC method was developed for determining SCMC in syrup preparations without extensive sample pre-treatment. researchgate.net This method utilized a C18 Inersil column with a mobile phase of acetonitrile and 10 mM sodium dihydrogenphosphate buffer (pH 2.0) and UV detection at 240 nm. researchgate.net The method demonstrated excellent linearity and precision. researchgate.net Another approach for analyzing SCMC in cough syrup used a Spherisorb ODS2 column with a mobile phase of acetonitrile, methanol, and water, with UV detection at 210 nm. semanticscholar.org

For biological samples like urine and plasma, pre-column derivatization techniques are often employed to enhance detection sensitivity. nih.gov One such method involves converting amino groups into fluorescent fluorenylmethyl derivatives using 9-fluorenylmethyloxycarbonyl chloride (FMOC). nih.gov A stability-indicating method for SCMC and its degradation products in syrup was developed using anion-exchange liquid chromatography on a Zorbax SAX column. nih.gov This method successfully identified degradation products like 5-oxo-thiomorpholine-3-carboxylic acid and S-carboxymethyl-L-cysteine-(R/S)-sulphoxide using mass spectrometry. nih.gov

Analyte/MatrixHPLC ColumnMobile PhaseDetectionKey FindingsReference
S-Carboxymethyl-L-cysteine in SyrupC18 InersilAcetonitrile-10 mM sodium dihydrogenphosphate buffer, pH 2.0 (1:99, v/v)UV at 240 nmExcellent linearity (r² > 0.9998) and precision (%R.S.D. 0.7%). researchgate.net researchgate.net
S-Carboxymethyl-L-cysteine in Cough Syrup5µm Spherisorb ODS2 (250 mm x 4.6 mm)Acetonitrile-methanol-water (120:280:600, V/V/V), pH 4.0UV at 210 nmEffective for determination in syrup preparations. semanticscholar.org semanticscholar.org
S-Carboxymethyl-L-cysteine and metabolites in Urine/PlasmaReversed-phaseGradient elutionFluorescence (after derivatization with FMOC and PDAM)Allows for simultaneous detection of amines and carboxylic acids without liquid extraction. nih.gov nih.gov
S-Carboxymethyl-L-cysteine and degradation products in SyrupZorbax SAX200mM phosphate solution (pH 4.0) and acetonitrile (50:50 v/v)UV at 205 nmStability-indicating method; identified key degradation products. nih.gov nih.gov

Gas Chromatography–Mass Spectrometry (GC-MS) has been a valuable tool for the analysis of various AGEs, including Nε-(Carboxymethyl)lysine (CML) and Nε-(Carboxyethyl)lysine (CEL), which are structurally related to CEC. nih.gov This technique is frequently used for the determination of AGEs in diverse matrices such as food and biological samples. nih.govnih.gov GC-MS is particularly applied to the analysis of AGE content in meat, dairy, and cereal products. nih.gov

A significant consideration for GC-MS analysis of these compounds is the requirement for chemical derivatization. nih.gov This step is necessary to convert the non-volatile AGEs into volatile derivatives suitable for gas chromatography. nih.gov The derivatization process, often involving N- and O-acetylation, produces low molecular mass volatile adducts that can be readily analyzed. nih.gov

Amino acid analyzers, which typically utilize ion-exchange chromatography, are specialized instruments for the quantitative analysis of amino acids and their derivatives. These systems have been successfully applied to the analysis of S-(2-Carboxyethyl)-L-cysteine (β-CEC) and its sulfoxides. nih.gov

In one study, the synthesis of β-CEC sulfoxide (B87167) diastereomers was monitored using a Hitachi 8900 amino acid analyzer. nih.gov The analysis was performed on a high-speed physiological column with a lithium buffer system, and the separated compounds were detected post-column using ninhydrin at 570 nm. nih.gov This demonstrates the capability of dedicated amino acid analyzers to separate and quantify closely related cysteine derivatives. General methods for analyzing amino acids in feed also specify the use of an amino acid analyzer or HPLC with an ion-exchange column. europa.eu

Mass Spectrometry Approaches

Mass spectrometry (MS) offers high sensitivity and specificity, making it an indispensable tool for the structural elucidation and quantification of this compound and its derivatives. When coupled with chromatographic separation, it provides a powerful platform for analysis in complex matrices.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident identification of unknown compounds and impurities. Liquid chromatography combined with HRMS has been utilized to identify low-level impurities in drug prototypes of carbocisteine (B549337) (S-Carboxymethyl-L-cysteine). semanticscholar.org While not specific to N-acetyl derivatives, this application highlights the power of HRMS in characterizing complex mixtures of related cysteine compounds.

Tandem mass spectrometry (MS/MS), a technique often performed on high-resolution instruments, has been used for the quantification of N-acetyl-L-cysteine derivatives in human urine. nih.gov These methods, employing collision-induced dissociation (CID), are designed for high selectivity and low detection limits with minimal sample cleanup. nih.gov

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) has become the dominant analytical platform for the robust, quantitative, and multiplexed analysis of AGEs and related compounds. nih.gov This technique avoids the need for chemical derivatization often required for GC-MS and offers high sensitivity and specificity. nih.govnih.gov

Numerous LC-MS/MS methods have been developed for the analysis of AGEs like CML and CEL in various samples, including food and biological tissues. acs.orgrsc.org For instance, a sensitive and reliable LC-(ESI)MS/MS method was developed for the simultaneous analysis of five common AGEs in almonds. acs.org Another study developed and validated a quantitative profiling method using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to measure CML and CEL in mouse muscle tissue. rsc.org

LC-MS/MS has also been successfully applied to the determination of carbocisteine in human plasma for bioequivalence studies. nih.gov These methods are often characterized by simple sample preparation (e.g., protein precipitation) and short chromatographic run times. nih.gov The use of stable isotope-labeled internal standards is a key feature in many of these methods, ensuring robust and accurate quantification. maastrichtuniversity.nl

Analyte/MatrixLC SystemMS SystemKey ParametersLimit of Quantification (LOQ)Reference
AGEs (CML, CEL, etc.) in AlmondsLC-ESI-MS/MSTandem Mass SpectrometerEnzymatic digestion prior to analysis.Not specified acs.org
CML and CEL in Mouse Muscle TissueUPLC-MS/MSTandem Mass SpectrometerAcid hydrolysis and solid-phase extraction for sample prep; separation within 5 min.Not specified rsc.org
Carbocysteine in Human PlasmaLC-MS/MSTandem Mass Spectrometer with ESIProtein precipitation with methanol; Hypurity C18 column; 2.0 min run time.0.1 µg/mL nih.gov
CML in Indonesian FoodsHPLC-MS/MSTandem Mass SpectrometerGradient elution with 0.1% formic acid in water and methanol.1.0 µg/kg to 5.0 µg/kg depending on food matrix. mdpi.com mdpi.com
CML, CEL, MG-H1 in Food ItemsUPLC-MS/MSTandem Mass SpectrometerUse of stable isotope labeled internal standards.Not specified maastrichtuniversity.nl

Spectroscopic Methods for Characterization (e.g., NMR, Raman as applied to related compounds)

The structural elucidation and characterization of cysteine derivatives like this compound rely on a combination of advanced spectroscopic techniques. While specific spectral data for this compound is not extensively published, the principles of Nuclear Magnetic Resonance (NMR) and Raman spectroscopy, as applied to L-cysteine and its S-conjugated derivatives, provide a robust framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of molecules by probing the magnetic properties of atomic nuclei. For cysteine derivatives, ¹H NMR and ¹³C NMR are particularly informative.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are particularly sensitive to the oxidation state and bonding environment of the carbon atoms. For instance, the ¹³Cβ chemical shift is a reliable indicator of the redox state of the cysteine residue. nih.gov In its reduced form (thiol), the ¹³Cβ of cysteine typically resonates around 27.3 ppm, whereas in its oxidized form (disulfide), it shifts downfield to approximately 42.1 ppm. nih.gov This distinction is crucial for studying redox-mediated modifications.

Table 1: Predicted ¹³C NMR Chemical Shifts for Cysteine and its Derivatives

Carbon AtomReduced Cysteine (ppm)Oxidized Cysteine (Cystine) (ppm)
58.1 ± 4.256.6 ± 3.6
27.3 ± 2.442.1 ± 5.8

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides insights into the molecular structure and bonding within a sample. It is particularly useful for studying the sulfhydryl (S-H) group of cysteine and the disulfide (S-S) bonds in cystine.

The S-H stretching vibration in cysteine gives rise to a characteristic Raman band in the spectral region of 2500-2600 cm⁻¹. nih.gov The precise frequency of this band is highly sensitive to the local environment of the sulfhydryl group, including its involvement in hydrogen bonding. nih.govmit.edu For example, a stronger hydrogen bond results in a lower vibrational frequency. nih.govmit.edu In a protein context, Raman spectroscopy combined with site-directed mutagenesis has been used to identify multiple distinct hydrogen-bonding environments for different cysteine residues within the same protein. nih.gov For this compound, where the thiol group is alkylated, the characteristic S-H band would be absent. Instead, new bands corresponding to C-S stretching vibrations would be prominent, typically found in the 600-750 cm⁻¹ region. polito.it The analysis of these C-S bands can provide information about the conformation around the thioether linkage.

In situ Raman spectroscopy has also been demonstrated as an effective tool for monitoring the formation and breakage of disulfide bonds, distinguishing between reversible and irreversible thiol modifications. rsc.org

Chemical Biology Tools for Detection of Cysteine Modifications

The detection of specific cysteine modifications within complex biological systems is a significant challenge in chemical biology. rsc.org To address this, a variety of chemical tools have been developed to identify and quantify the different redox states of cysteine residues in proteins. acs.orgnih.govportlandpress.com These tools can be broadly categorized into indirect and direct methods.

Indirect Approaches

Indirect methods are designed to detect global changes in cysteine oxidation without necessarily identifying the specific type of modification. acs.orgnih.gov These approaches often rely on the differential reactivity of reduced versus oxidized cysteine residues.

Alkylating Reagents: Reagents like iodoacetamide (IAM) and N-ethylmaleimide (NEM) are commonly used to label free thiol groups. acs.orgnih.gov Since the unprotonated thiolate anion is the reactive species, these reagents are often used to profile the "reactive thiol proteome," which consists of cysteines with a low pKa. acs.orgnih.gov In a typical experiment, free thiols are first blocked with an alkylating agent. Then, reversibly oxidized cysteines are reduced back to thiols and labeled with a second, different alkylating reagent that may be tagged with biotin or a fluorophore for detection and enrichment. portlandpress.com

Isotope-Coded Affinity Tags (ICAT): This is a quantitative mass spectrometry-based technique. In the ICAT method, free thiols in two different samples (e.g., control vs. treated) are differentially labeled with light (¹²C) and heavy (¹³C) isotopic versions of an ICAT reagent. The extent of cysteine oxidation can then be determined by the ratio of the light to heavy labels in the mass spectrometer. acs.orgnih.gov

Direct and Selective Approaches

Direct detection methods utilize chemical probes that are designed to react selectively with a specific oxidative cysteine modification. acs.orgnih.gov This approach allows for the detection of distinct cysteine chemotypes in their native cellular environment, often without the need for cell lysis if the probes are cell-permeable. acs.orgnih.gov

Biotin Switch Technique (BST): This is a widely used method for detecting S-nitrosylated cysteines. rsc.org The technique involves three main steps: first, all free thiols are blocked, typically with methyl methanethiosulfonate (MMTS). Second, the S-nitrosothiol bond is selectively reduced using ascorbate to regenerate a free thiol. Finally, this newly exposed thiol is labeled with a biotin-containing reagent, allowing for affinity purification and subsequent identification. rsc.org

Modification-Selective Probes: Chemical biologists have developed a range of small-molecule probes that react specifically with other oxidative modifications, such as sulfenic acids (RSOH). rsc.org These probes often contain a nucleophilic moiety that selectively attacks the electrophilic sulfur of the sulfenic acid. The probe can also carry a reporter tag, such as a fluorophore or biotin, to facilitate detection and analysis. The key challenge in designing these probes is ensuring high selectivity for the target modification over the much more abundant reduced thiols and other reactive species in the cell. rsc.org

Table 2: Summary of Chemical Biology Tools for Cysteine Modification Detection

Tool/MethodTargetMechanism of ActionApplication
Iodoacetamide (IAM) / N-ethylmaleimide (NEM)Reduced Cysteine Thiols (RSH)Covalent modification via SN2 or Michael addition.Profiling reactive thiols, blocking free thiols in tag-switch methods. acs.orgnih.gov
Isotope-Coded Affinity Tags (ICAT)Reduced Cysteine Thiols (RSH)Differential isotopic labeling of thiols for mass spectrometry.Quantitative proteomics to compare the redox state of cysteines between samples. acs.orgnih.gov
Biotin Switch Technique (BST)S-Nitrosothiols (RSNO)Three-step process: block, reduce, and tag.Specific detection and identification of S-nitrosylated proteins. rsc.org
Dimedone-based ProbesSulfenic Acids (RSOH)Selective reaction with the sulfenic acid moiety.Direct detection and imaging of protein sulfenylation in cells.

Involvement in Disease Mechanisms: Non Clinical Perspectives

Role as Biomarkers of Exposure and Oxidative Stress

Cysteine conjugates have emerged as important biomarkers for assessing exposure to a wide range of environmental toxins and for monitoring the resulting oxidative stress. Their formation and excretion represent a key detoxification pathway for electrophilic compounds.

N-acetyl-S-(1-carboxyethyl)-L-cysteine, also known as N-Acetyl-S-(2-carboxyethyl)-L-cysteine (CEMA), is a urinary metabolite linked to exposure to certain volatile organic compounds (VOCs). Research has identified CEMA as a biomarker for acrolein, a highly reactive aldehyde present in sources like chemical manufacturing processes, smoke, and cooking fumes. Studies have demonstrated positive correlations between urinary levels of CEMA and increased systemic inflammation, indicating its potential as a biomarker not only of exposure but also of biological effect.

BiomarkerPrecursor/SourceAssociated Health Effect
N-acetyl-S-(1-carboxyethyl)-L-cysteine (CEMA) Acrolein (from smoke, cooking processes, chemical manufacturing)Systemic Inflammation
N-Acetyl-S-(2-cyanoethyl)-L-cysteine (CYMA) Acrylonitrile (B1666552)Systemic Inflammation
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine (DHBMA) 1,3-ButadieneSystemic Inflammation

This table showcases various cysteine-adduct biomarkers and their links to environmental toxins and health effects.

S-(2-Carboxyethyl)-L-cysteine (β-CEC) is a non-proteinogenic amino acid that can form in the body following exposure to environmental contaminants such as acrylonitrile and acrylamide (B121943). mdpi.com Beyond its role as an exposure biomarker, β-CEC has been studied for its own biological activity in non-clinical models. In in-vitro studies using renal tubular epithelial cells, β-CEC was not found to be acutely cytotoxic. Instead, it was shown to activate the Nrf2 pathway, a critical cellular defense mechanism against oxidative stress. mdpi.com This suggests that while β-CEC indicates exposure to harmful chemicals, it may also trigger protective responses within cells. mdpi.com

Contribution to Advanced Glycation End-Product (AGE)-Mediated Pathways

Advanced glycation end-products (AGEs) are harmful compounds formed when proteins or lipids become glycated after exposure to sugars. They are implicated in the pathogenesis of numerous chronic diseases, including kidney disease.

S-(1-Carboxyethyl)-L-cysteine (CEC) is recognized as an advanced glycation end-product formed by the modification of free cysteine sulfhydryl groups by reactive dicarbonyl compounds like methylglyoxal (B44143). nih.govresearchgate.netnih.gov The accumulation of AGEs, including CEC, is a key factor in the development and progression of diabetic nephropathy and other chronic kidney diseases. nih.govdntb.gov.uaunimi.it

In the context of renal pathophysiology, elevated levels of CEC are associated with kidney damage. nih.govresearchgate.net The aldehydes that form CEC are products of glucose metabolism, and their reaction with protein cysteine residues can alter protein structure and function. researchgate.netnih.gov This process contributes to the cellular stress and damage observed in kidney disease models. Non-clinical studies have shown that AGEs contribute to inflammation and fibrosis in renal cells. While direct studies on CEC in non-clinical renal models are specific, its role as a prominent AGE suggests its involvement in these damaging pathways. The activation of antioxidant pathways, such as the Nrf2 pathway by the related compound β-CEC in renal cells, highlights the complex cellular responses to these adducts. mdpi.com

AGE CompoundPrecursor AldehydeModified Amino AcidImplicated Pathology
S-(1-Carboxyethyl)-L-cysteine (CEC) MethylglyoxalCysteineDiabetic Nephropathy, Renal Cell Carcinoma
Nε-(carboxyethyl)lysine (CEL) MethylglyoxalLysine (B10760008)Diabetic Nephropathy, Renal Cell Carcinoma
S-(carboxymethyl)cysteine (CMC) Glyoxal (B1671930)CysteineDiabetic Nephropathy, Renal Cell Carcinoma
Nε-(carboxymethyl)lysine (CML) GlyoxalLysineDiabetic Nephropathy, Renal Cell Carcinoma

This table details specific AGEs, their precursors, and their association with renal pathophysiology.

Implications in Cellular Dysfunction and Stress Responses

Cysteine metabolism is central to maintaining cellular redox balance. Depletion of this crucial amino acid can lead to specific forms of cell death and stress responses.

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.govdntb.gov.ua The availability of cysteine is a critical determinant in a cell's susceptibility to ferroptosis. Cysteine is the rate-limiting precursor for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. nih.gov GSH is an essential cofactor for the enzyme Glutathione Peroxidase 4 (GPX4), which detoxifies lipid peroxides and protects cell membranes from oxidative damage.

Depletion of intracellular cysteine leads to a collapse of the GSH pool. researchgate.net This impairs the function of GPX4, resulting in the unchecked accumulation of lipid peroxides. researchgate.netnih.gov In the presence of redox-active iron, these lipid peroxides propagate, leading to membrane damage and eventual cell death by ferroptosis. nih.gov Therefore, mechanisms that restrict cysteine uptake or availability can directly trigger this cell death pathway, highlighting a fundamental link between cysteine metabolism and cellular vulnerability to oxidative stress. nih.govdntb.gov.uanih.gov

Modulation of Cytotoxicity by S-(2-Carboxyethyl)-L-cysteine (β-CEC) in Renal Tubular Epithelial Cells

Recent non-clinical research has shed light on the nuanced role of S-(2-Carboxyethyl)-L-cysteine (β-CEC), a naturally occurring non-proteinogenic amino acid, in modulating cytotoxicity within renal tubular epithelial cells (RTECs). In vitro studies have demonstrated that β-CEC itself is not acutely cytotoxic to these kidney cells. nih.govresearchgate.net Instead, it exhibits a complex modulatory effect, either enhancing or inhibiting the cytotoxic impact of other chemical agents. nih.govresearchgate.net

Investigations using RTECs have revealed that β-CEC can activate the antioxidant Nrf2 pathway, a key cellular defense mechanism against oxidative stress. nih.govresearchgate.net Furthermore, β-CEC was found to induce amino acid stress signaling, a response that could be moderated by the presence of other amino acids such as cysteine, methionine, histidine, and tryptophan. nih.govresearchgate.net

The dual nature of β-CEC's modulatory effects is a critical aspect of its interaction with other substances. On one hand, it has been shown to enhance the cytotoxic effects of heavy metals like arsenic, cadmium, lead, and mercury. nih.govresearchgate.net Conversely, β-CEC demonstrated a protective capacity by inhibiting the cytotoxic stress induced by platinum-based chemotherapy drugs, such as cisplatin and oxaliplatin, as well as by copper oxide (CuO) nanoparticles. nih.govresearchgate.net This protective effect is further supported by its action as an antioxidant in a copper-dependent oxidative DNA degradation assay. nih.govresearchgate.net

These findings suggest that β-CEC may function as a mild activator of cytoprotective pathways and could offer protection against the cytotoxicity induced by platinum drugs and environmental copper. nih.govresearchgate.net The observed activities and structural similarities between β-CEC and S-carboxymethyl-l-cysteine (carbocisteine), a clinically used antioxidant and mucolytic drug, underscore the potential significance of these non-clinical findings. nih.govresearchgate.net

Table 1: Modulatory Effects of β-CEC on Cytotoxicity in Renal Tubular Epithelial Cells

Cytotoxic Agent Observed Effect of β-CEC Co-exposure
Arsenic Enhanced Cytotoxicity
Cadmium Enhanced Cytotoxicity
Lead Enhanced Cytotoxicity
Mercury Enhanced Cytotoxicity
Cisplatin Inhibited Cytotoxic Stress
Oxaliplatin Inhibited Cytotoxic Stress
Copper Oxide (CuO) Nanoparticles Inhibited Cytotoxic Stress

Advanced Synthetic Methodologies and Chemical Biology Approaches

Laboratory Synthesis of Carboxyethylated Cysteine Derivatives

The synthesis of carboxyethylated cysteine derivatives is a fundamental process in the study of modified amino acids. These compounds serve as important subjects in biochemical research and as building blocks in synthetic chemistry. Laboratory methods have been established to produce specific isomers, such as S-(2-Carboxyethyl)-L-cysteine and S-(1-Carboxyethyl)-L-cysteine, through controlled chemical reactions.

The synthesis of S-(2-Carboxyethyl)-L-cysteine, also known as β-CEC, is achieved through the reaction of L-cysteine with acrylic acid. nih.govmdpi.com This procedure involves a Michael addition reaction where the thiol group of cysteine acts as a nucleophile, attacking the β-carbon of acrylic acid.

A common laboratory protocol starts with dissolving L-cysteine and acrylic acid in water. nih.gov The reaction is typically carried out in the presence of a base, such as sodium hydroxide, which deprotonates the thiol group, enhancing its nucleophilicity. nih.govmdpi.com The mixture is stirred, usually overnight at room temperature, to allow the reaction to proceed to completion. nih.govmdpi.com Following the reaction period, the solution is acidified, for instance with glacial acetic acid, which protonates the carboxyl groups and precipitates the product. nih.govmdpi.com The crude product can then be collected and purified, often by recrystallization. nih.gov

Reactants & Conditions Description
Starting Materials L-cysteine, Acrylic Acid
Solvent Water
Base Sodium Hydroxide (50%)
Acidification Glacial Acetic Acid
Reaction Time Stirred overnight
Temperature Room Temperature, then 4 °C for precipitation

This interactive table summarizes the key components and conditions for the synthesis of S-(2-Carboxyethyl)-L-cysteine.

The synthesis of S-(1-Carboxyethyl)-L-cysteine (1-CEC) involves the reaction of L-cysteine with 2-bromopropionic acid. nih.gov This reaction is a nucleophilic substitution where the sulfur atom of the cysteine thiol group displaces the bromide ion from the α-carbon of 2-bromopropionic acid. nih.gov This method allows for the specific formation of the S-(1-Carboxyethyl) isomer. nih.gov Details of the synthesis and subsequent chromatographic analysis have been reported to allow for its identification. nih.gov

Reactants Product Reaction Type
L-cysteineS-(1-Carboxyethyl)-L-cysteineNucleophilic Substitution
2-Bromopropionic Acid

This interactive table outlines the synthesis of S-(1-Carboxyethyl)-L-cysteine.

Biotechnological and Metabolic Engineering Strategies for Cysteine and its Derivatives

Biotechnological approaches, particularly metabolic engineering, offer sustainable alternatives to chemical synthesis for the production of L-cysteine and its derivatives. mdpi.comdoaj.org Microorganisms like Escherichia coli and Corynebacterium glutamicum are often engineered for this purpose due to their well-understood genetics and rapid growth. mdpi.comnih.gov

Key metabolic engineering strategies focus on several areas:

Enhancing Biosynthesis: This involves overexpressing genes that code for key enzymes in the cysteine biosynthesis pathway. A critical enzyme is serine O-acetyltransferase (SAT), encoded by the cysE gene. nih.govresearchgate.net Using feedback-inhibition-insensitive versions of this enzyme is a common strategy to prevent the cell from shutting down the pathway when cysteine levels rise. nih.gov

Weakening Degradation: To increase the net yield, genes responsible for the degradation of L-cysteine are often knocked out. These genes encode enzymes like L-cysteine desulfhydrases. nih.govresearchgate.net

For instance, in Corynebacterium glutamicum, a combination of deleting L-cysteine desulfhydrases and overexpressing both a feedback-insensitive serine acetyltransferase (CysE) and L-cysteine synthase (CysK) has been shown to significantly increase L-cysteine production. nih.gov Further strategies include increasing the supply of the precursor L-serine and using alternative sulfur sources like thiosulfate. nih.gov These combined approaches have led to substantial increases in L-cysteine titers in engineered strains. nih.gov

Application of Chemical Synthesis in Peptide and Protein Modification Utilizing Cysteine Chemistry

The unique properties of the cysteine residue, particularly the high nucleophilicity of its thiol side chain, make it a prime target for the site-selective chemical modification of peptides and proteins. explorationpub.comresearchgate.net This process, known as bioconjugation, is crucial for developing advanced therapeutics like antibody-drug conjugates (ADCs), creating molecular probes, and studying protein function. explorationpub.comnih.gov

Cysteine's relatively low natural abundance in proteins (around 1.8%) allows for regioselective modifications, as specific cysteine residues can be introduced at desired locations using genetic engineering techniques. researchgate.netnih.gov The goal of these chemical modifications is to achieve a high degree of selectivity under biocompatible conditions, typically in an aqueous environment at a near-neutral pH. explorationpub.comnih.gov

Several chemical strategies have been developed for cysteine modification:

Alkylation: Reagents like maleimides and iodoacetamides are widely used to form stable thioether bonds with the cysteine thiol. explorationpub.comnih.gov Maleimide chemistry is notably employed in the production of approved antibody-drug conjugates. nih.gov

Diaryliodonium Salts: These reagents provide a mild and robust method for the chemoselective arylation of cysteine residues in aqueous buffers, furnishing stable thioether-linked conjugates. nih.gov

Radical Coupling: Visible light-induced or electrochemically driven methods can generate reactive thiyl radicals from cysteine residues. explorationpub.com These radicals can then participate in unique bond-forming reactions, such as thiol-ene reactions, to create stable bioconjugates. explorationpub.com

Peptide Stapling: Bis-functional reagents can be used to link two cysteine residues within a peptide, creating a "staple" that can lock the peptide into a specific conformation, which is useful for stabilizing secondary structures like alpha-helices. nih.gov

These chemical synthesis applications enable the precise installation of a wide variety of functionalities onto peptides and proteins, expanding their utility in chemical biology and medicine. nih.gov

Computational and Theoretical Studies

Molecular Dynamics and Quantum Chemical Calculations for Cysteine-Related Reactivity

Molecular dynamics (MD) simulations and quantum chemical calculations are instrumental in understanding the dynamic behavior and reactivity of cysteine-containing molecules at an atomic level. These methods can model complex processes such as enzyme catalysis and chemical reactions in solution.

Cysteine dioxygenase (CDO) is a non-heme iron enzyme that catalyzes the oxidation of L-cysteine to cysteine sulfinic acid. This is a critical step in cysteine catabolism. Density Functional Theory (DFT) has become an essential tool for unraveling the detailed mechanism of this enzymatic reaction. While specific DFT studies on N-(1-Carboxyethyl)-L-cysteine as a substrate for CDO are not prominent, the extensive research on L-cysteine provides a foundational understanding of the catalytic cycle that would be relevant for its derivatives.

DFT calculations have been used to model the active site of CDO and to investigate the electronic structures of key intermediates. Studies focus on the binding of cysteine and molecular oxygen to the ferrous iron center. Theoretical models have helped to characterize the Fe(III)-superoxo and subsequent reactive species that are proposed to perform the oxygenation of the cysteine thiol group. These computational studies explore the energetics of different proposed mechanistic pathways, helping to discern the most plausible route for the formation of cysteine sulfinic acid. The insights gained from these models are crucial for understanding how the enzyme controls the high reactivity of the oxygen species to achieve specific oxidation of the sulfur atom.

The thiol group of cysteine is highly reactive, participating in nucleophilic attacks, redox reactions, and serving as a precursor for hydrogen sulfide (B99878) (H2S), a significant biological signaling molecule. Computational methods, particularly DFT, have been employed to study the mechanisms of H2S release from cysteine and its derivatives. These studies often investigate reactions where cysteine interacts with other biological molecules or specifically designed H2S donors.

For example, theoretical analyses have detailed the reaction pathways for H2S formation from the reaction of cysteine with thionoesters. DFT calculations can map out the potential energy surface of the reaction, identifying intermediates and transition states. nih.gov Such studies have revealed that the reaction often initiates with the nucleophilic attack of the ionized cysteine thiol on the thionoester, followed by a series of intramolecular steps leading to H2S elimination. nih.gov These computational models provide a deep mechanistic understanding that is vital for the development of new molecules capable of controlled H2S release for therapeutic purposes. The principles of thiol reactivity elucidated in these studies are directly applicable to understanding the potential reactivity of the thiol group in this compound.

Modeling of Post-Translational Modifications Involving Cysteine Residues

Cysteine residues in proteins are subject to a wide array of post-translational modifications (PTMs), which play crucial roles in regulating protein function, structure, and signaling. nih.gov These modifications, such as S-nitrosylation, S-sulfenylation, S-glutathionylation, and palmitoylation, are often redox-based and reversible, acting as molecular switches. nih.gov Given the complexity and transient nature of many of these PTMs, computational modeling has emerged as a vital tool for their prediction and study.

Various in silico tools have been developed to predict which cysteine residues in a protein sequence are likely to undergo specific PTMs. These predictors often use machine learning algorithms trained on datasets of experimentally verified modification sites. The features used in these models can include the local amino acid sequence, solvent accessibility, and structural properties of the cysteine residue. For instance, deep learning-based tools have been created to predict multiple types of cysteine modifications, including S-nitrosylation, S-palmitoylation, and S-sulfenylation, with high accuracy. The development of these computational models is crucial for identifying potential regulatory sites in proteins on a proteome-wide scale, thereby guiding experimental investigations into the functional roles of these modifications.

Computational Tool Type Predicted Cysteine PTMs Key Features Used in Modeling
Machine Learning (e.g., SVM)S-nitrosylation, S-sulfenylationAmino acid sequence motifs, solvent accessibility, secondary structure
Deep LearningS-nitrosylation, S-palmitoylation, S-sulfhydrationIntegrated protein sequence features, optimized hyperparameters
Bioinformatics AlgorithmsThiol oxidoreductase catalytic sitesIdentification of sporadic Cysteine/Selenocysteine pairs in homologous sequences

This table provides an overview of different computational approaches used to model and predict various post-translational modifications on cysteine residues.

Computational Design of Cysteine-Containing Catalytic Sites in Proteins

The de novo design of enzymes with novel catalytic functions is a major goal in protein engineering. Computational methods are at the forefront of this field, enabling the design of artificial enzymes from scratch or the repurposing of existing protein scaffolds to introduce new catalytic activities. Cysteine, with its nucleophilic thiol group, is a common choice for the catalytic residue in designed enzymes, particularly for reactions like hydrolysis. nih.gov

The computational design process typically involves several stages. First, a "theozyme" is defined, which is an idealized geometric arrangement of the catalytic residues and the transition state of the target reaction. nih.gov For a cysteine hydrolase, this might include the catalytic cysteine, a histidine residue to act as a general base, and an "oxyanion hole" to stabilize the tetrahedral intermediate. nih.gov Then, computational algorithms search through a library of protein scaffolds to find sites where this theozyme can be grafted. nih.gov Finally, the surrounding amino acid residues are optimized to support the catalytic geometry and bind the substrate. While successes have been achieved, challenges remain, such as ensuring the precise positioning of the catalytic residues and facilitating the breakdown of covalent intermediates. nih.gov These computational strategies offer a powerful route to creating bespoke biocatalysts for a wide range of applications. biorxiv.org

Theoretical Predictions of Structural and Energetic Properties of Related Compounds

Theoretical calculations are invaluable for predicting the intrinsic structural and energetic properties of molecules like this compound and its relatives. Methods such as DFT can be used to determine stable conformations, vibrational frequencies, and electronic properties. For a flexible molecule like cysteine or its derivatives, numerous conformers can exist. Computational studies can identify the lowest energy structures in both the gas phase and in solution, often using implicit solvent models like the Polarizable Continuum Model (PCM). citius.technology

A particularly important property for cysteine and its derivatives is the pKa of the thiol group, as the deprotonated thiolate is the more reactive nucleophile. Various computational approaches have been developed to predict cysteine pKa values in different environments. These range from DFT-based methods that correlate pKa with the calculated charge on the sulfur atom, to more complex models that solve the Poisson-Boltzmann equation. Accurate pKa prediction is challenging but crucial for understanding reactivity. For example, DFT studies have been used to investigate how the local environment, such as the presence of a nearby alpha-helix in a protein, can perturb the pKa of an N-terminal cysteine residue. nih.gov Such theoretical predictions provide fundamental insights into the chemical behavior of these important biomolecules.

Property Computational Method Significance
Molecular ConformationDFT, Molecular Dynamics (MD)Determines the 3D structure and interactions of the molecule.
Thiol pKaDFT, Poisson-Boltzmann SolversDictates the nucleophilicity and reactivity of the sulfur atom. nih.gov
Vibrational FrequenciesDFTAllows for the interpretation of experimental IR and Raman spectra.
Reaction Energy BarriersDFT (Transition State Search)Predicts the kinetic feasibility of chemical reactions.

This table summarizes key properties of cysteine-related compounds that can be predicted using theoretical methods and their importance.

Future Research Directions and Unexplored Avenues

Elucidation of Specific N-(1-Carboxyethyl)-L-cysteine Biological Roles and Pathways

This compound, also known as S-(β-carboxyethyl)-cysteine (β-CEC), is a non-proteinogenic amino acid found naturally in certain legumes and can also form endogenously in humans upon exposure to environmental compounds like acrylamide (B121943) and acrylonitrile (B1666552). nih.govresearchgate.net Its structural similarity to the clinically used antioxidant and mucolytic drug S-carboxymethyl-L-cysteine (carbocisteine) suggests it may possess significant, yet under-investigated, biological activities. nih.govresearchgate.net

Current research indicates that β-CEC can act as a mild activator of cytoprotective pathways. nih.govresearchgate.net Specifically, in renal tubular epithelial cells, it has been shown to activate the Nrf2 antioxidant response pathway, a key regulator of cellular defense against oxidative stress. nih.govresearchgate.net Furthermore, it can induce amino acid stress signaling, a response that can be modulated by other amino acids such as cysteine, methionine, histidine, and tryptophan. researchgate.net

Future research must focus on delineating the specific molecular mechanisms behind these activities. Key unanswered questions include identifying the direct protein targets through which it exerts these effects and understanding its role in tissues beyond the kidney. Investigations into its potential impact on lipid metabolism are also warranted, following observations that it and other cysteine derivatives might inhibit the production of triacylglycerol and cholesterol in hepatic cells. nih.gov Another identified activity is the inhibition of mammalian cystathionine (B15957) γ-lyase, an enzyme involved in hydrogen sulfide (B99878) (H₂S) biosynthesis, which points to a potential role in modulating H₂S signaling pathways. nih.gov

Table 1: Potential Biological Roles of this compound

Potential Role Observed Effect Key Research Question
Antioxidant Pathway Modulation Activates the Nrf2 antioxidant pathway in renal cells. nih.govresearchgate.net What is the direct molecular sensor for this activation (e.g., interaction with Keap1)?
Amino Acid Stress Signaling Induces amino acid stress responses. researchgate.net Which specific signaling cascades (e.g., GCN2, ATF4) are involved?
Enzyme Inhibition Inhibits cystathionine γ-lyase. nih.gov What is the kinetic mechanism of inhibition and its physiological significance for H₂S levels?

| Lipid Metabolism | May inhibit triacylglycerol and cholesterol production in liver cells. nih.gov | Does this occur in vivo and what is the underlying molecular pathway? |

Investigation of Unidentified Metabolic Pathways for Carboxyethylated Cysteine Derivatives

The metabolic fate of this compound is not fully understood. It is known to be an intermediate in the mercapturic acid pathway, a major detoxification route for xenobiotics like acrylate (B77674) esters. This pathway involves the initial conjugation of the toxicant with glutathione (B108866), followed by proteolytic processing to yield the S-substituted cysteine derivative, which is then typically N-acetylated for excretion.

Additionally, recent studies have identified "cysteine carboxyethylation" as a novel post-translational modification on proteins, where a carboxyethyl group is added to a cysteine residue. nih.gov This process has been linked to autoimmunity, with cystathionine β-synthase (CBS) identified as the enzyme that catalyzes the transfer of a carboxyethyl group from 3-hydroxypropionate (B73278) (3-HPA). nih.gov

An important avenue for future research is to explore metabolic pathways beyond these established routes. One likely transformation is sulfoxidation, as the assumed metabolite S-(2-carboxyethyl)-L-cysteine sulfoxide (B87167) (β-CECO) has been identified. nih.gov This is further supported by the metabolism of its close homolog, carbocisteine (B549337), which is predominantly metabolized via S-oxidation. semanticscholar.org Unexplored areas include:

Degradative Pathways: Are there enzymes that can cleave the carboxyethyl group, potentially recycling the cysteine back into the metabolic pool?

Inter-organ Transport: How is the compound transported between different tissues and organs, and what transporters are involved?

Regulation of Formation: How are the pathways leading to its formation—both from xenobiotics and endogenous sources like 3-HPA—regulated under different physiological and pathological conditions?

Advanced Mechanistic Studies of Interactions with Specific Cellular Components

To fully grasp the biological impact of this compound, it is crucial to move from identifying its effects to understanding the underlying molecular interactions. The compound's ability to inhibit cystathionine γ-lyase and activate the Nrf2 pathway suggests direct or indirect interactions with these proteins or their regulators. nih.gov

A significant recent discovery is the carboxyethylation of specific proteins, such as integrin alpha-2b (ITGA2B), on cysteine residues. nih.gov This covalent modification was found to reduce the protein's stability, leading to its degradation and the potential generation of neoantigens that can elicit an autoimmune response. nih.gov

Future mechanistic studies should employ advanced biochemical and proteomic approaches to:

Identify the full "carboxyethyl-proteome": Use mass spectrometry-based proteomics to identify all cellular proteins that are modified by carboxyethylation.

Characterize binding interactions: Utilize techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify the binding affinity of this compound to specific protein targets like cystathionine γ-lyase or Keap1.

Elucidate functional consequences: For proteins identified as targets of carboxyethylation, investigate how this modification alters their three-dimensional structure, enzymatic activity, and interactions with other cellular components.

Investigate metal ion chelation: Drawing parallels from N-acetylcysteine (NAC), which can interact with metal ions, studies are needed to determine if this compound can chelate essential or toxic metal ions, potentially influencing their bioavailability and cellular function. nih.govnih.gov

Exploration of Structure-Function Relationships through Targeted Synthesis and Computational Modeling

Understanding how the specific chemical structure of this compound relates to its biological function is key to predicting the activities of related metabolites and designing novel therapeutic agents. The availability of its X-ray crystal structure provides a solid foundation for such explorations. nih.gov

The established structural and functional similarities between this compound and the drug carbocisteine highlight the importance of the core S-alkylated cysteine motif. nih.gov Future research should systematically probe this relationship through a combination of chemical synthesis and computational analysis.

Targeted Synthesis of Analogs: A library of derivatives could be synthesized by modifying key features of the molecule, such as the length of the alkyl chain, the position of the carboxyl group, or by introducing other functional groups.

Structure-Activity Relationship (SAR) Studies: These synthetic analogs would be tested in a panel of biological assays (e.g., Nrf2 activation, enzyme inhibition) to determine how chemical modifications affect biological activity.

Computational Modeling: Molecular docking and molecular dynamics simulations can be used to model the interaction of this compound and its analogs with the active sites of target proteins (e.g., Keap1, cystathionine γ-lyase, cystathionine β-synthase). This can provide mechanistic insights into the observed SAR and guide the design of new, more potent, or selective compounds.

Understanding Adaptive Responses to Cysteine Metabolism Perturbations

The cellular concentration of this compound is intrinsically linked to the broader state of cysteine and sulfur metabolism. Perturbations in these central pathways, whether due to genetic factors, environmental exposures, or disease states like hypoxia, can alter the production and clearance of carboxyethylated derivatives. mdpi.comnih.gov The cell, in turn, mounts adaptive responses to these changes. quizlet.com

For example, the formation of this compound from xenobiotics is part of a detoxification response, and the subsequent activation of the Nrf2 pathway is a critical adaptive mechanism to mitigate associated stress. nih.govresearchgate.net In hypoxic cancer cells, the downregulation of cystathionine β-synthase could be an adaptive response that alters the landscape of protein carboxyethylation. nih.govmdpi.com

Future research should focus on the broader cellular and organismal adaptations to sustained changes in the levels of this compound. Key questions include:

Do cells upregulate specific efflux transporters (e.g., ABC transporters) to clear excess this compound?

Does chronic exposure lead to compensatory shifts in cysteine biosynthesis, glutathione synthesis, or other related metabolic pathways? researchgate.net

How do these adaptive responses influence the long-term outcome of exposure—do they successfully restore homeostasis, or do they fail, contributing to pathology?

A deeper understanding of these adaptive networks will be crucial for determining the ultimate role of this compound as either a benign metabolite, a marker of metabolic dysregulation, or an active participant in disease processes.

Q & A

What are the established methods for synthesizing N-(1-Carboxyethyl)-L-cysteine, and what critical parameters influence yield and purity?

Level: Basic
Methodological Answer:
The synthesis typically involves reacting L-cysteine with 2-bromopropionic acid under alkaline conditions (pH 8–9) at 40–60°C for 6–12 hours . Key parameters include:

  • Reagent stoichiometry : Excess 2-bromopropionic acid improves yield but requires post-reaction purification via ion-exchange chromatography to remove unreacted reagents.
  • Temperature control : Elevated temperatures accelerate reaction rates but may promote side reactions (e.g., oxidation of cysteine).
  • Purification : Paper chromatography or ion-exchange chromatography (using Dowex 50W-X8 resin) is critical to isolate the product and confirm purity (>95% by HPLC) .

Which analytical techniques are recommended for characterizing this compound, and how can researchers validate purity and structural integrity?

Level: Basic
Methodological Answer:

  • Ion-exchange chromatography : Separates the compound from byproducts using pH gradients .
  • Spectroscopy : NMR (¹H/¹³C) confirms the S-substitution pattern and carboxyethyl linkage. IR identifies carboxyl (-COOH) and thioether (-S-) functional groups .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₆H₁₁NO₅S; theoretical 233.04 g/mol) and isotopic purity .
  • Validation : Compare retention times/chromatograms with synthetic standards and cross-validate using orthogonal methods (e.g., NMR + MS) .

How can researchers resolve contradictions in reported enzymatic interactions of this compound, such as discrepancies in oxidative deamination rates?

Level: Advanced
Methodological Answer:

  • Comparative kinetic assays : Replicate studies under standardized conditions (pH 7.4, 37°C) using purified L-amino acid oxidase. Control for enzyme source variability (e.g., microbial vs. mammalian) .
  • Substrate specificity testing : Include structurally analogous compounds (e.g., S-(1-carboxypropyl)-L-cysteine) to identify steric or electronic factors influencing reaction rates .
  • Data normalization : Express activity as µmol O₂ consumed/min/mg enzyme to account for batch-to-batch enzyme variability .

What strategies are effective for elucidating the biochemical pathways of this compound in mammalian systems?

Level: Advanced
Methodological Answer:

  • Isotopic labeling : Use ¹³C-labeled carboxyethyl groups to track metabolic fate via LC-MS/MS .
  • Enzyme inhibition studies : Co-administer pathway-specific inhibitors (e.g., aminooxyacetate for transaminases) to identify key enzymatic steps .
  • Metabolomics : Apply untargeted metabolomics to detect downstream metabolites (e.g., α-ketoacids) in liver microsomal assays .

What considerations are essential when designing in vitro experiments to study the antioxidant properties of this compound?

Level: Basic
Methodological Answer:

  • Oxidative stress models : Use H₂O₂ or superoxide generators at physiologically relevant concentrations (e.g., 100–500 µM) .
  • Control groups : Include negative controls (no compound) and positive controls (e.g., glutathione) to benchmark activity .
  • Endpoint selection : Measure lipid peroxidation (MDA assay) or ROS scavenging (DCFH-DA fluorescence) at multiple timepoints .

How should researchers approach the computational modeling of this compound’s molecular interactions, and what validation methods are critical?

Level: Advanced
Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., glutathione reductase). Validate with mutagenesis studies .
  • MD simulations : Simulate solvation dynamics in explicit water models (AMBER force field) to assess stability of thioether linkages .
  • Experimental validation : Compare predicted binding poses with X-ray crystallography or SPR data .

What are the best practices for documenting experimental procedures involving this compound to ensure reproducibility?

Level: Basic
Methodological Answer:

  • Protocol granularity : Specify reaction conditions (pH, temperature, stirring rate), equipment (e.g., HPLC column type), and raw data (e.g., chromatograms) in supplementary materials .
  • Batch records : Log reagent lot numbers and purification yields for each synthesis batch .
  • Data sharing : Deposit spectral data (NMR, MS) in public repositories (e.g., ChemSpider) .

How can contradictory findings regarding the thermodynamic stability of this compound be systematically investigated?

Level: Advanced
Methodological Answer:

  • Replicate under controlled conditions : Use differential scanning calorimetry (DSC) to measure melting points and decomposition enthalpies across labs .
  • Environmental controls : Test stability under varying humidity (10–90% RH) and temperature (4–40°C) to identify degradation triggers .
  • Collaborative studies : Share samples between labs to isolate instrumentation or operator biases .

Which statistical approaches are appropriate for analyzing dose-response relationships in studies on this compound’s bioactivity?

Level: Basic
Methodological Answer:

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values .
  • ANOVA with post hoc tests : Compare multiple dose groups (e.g., 0–1 mM) using Tukey’s HSD to control for Type I errors .
  • Power analysis : Predefine sample sizes (n ≥ 6) to ensure detectable effect sizes (α = 0.05, β = 0.2) .

What novel research directions could address gaps in understanding the metabolic fate of this compound in human pharmacokinetic studies?

Level: Advanced
Methodological Answer:

  • Multi-omics integration : Combine proteomics (to identify metabolizing enzymes) and metabolomics (to detect urinary metabolites) .
  • Advanced analytics : Use stable isotope-resolved NMR (SIR-NMR) to trace ¹³C-labeled metabolites in clinical samples .
  • In silico models : Develop PBPK models to predict tissue-specific distribution and clearance rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.